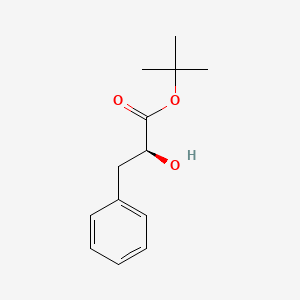

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate

描述

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

属性

IUPAC Name |

tert-butyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYNKCIZSNJVEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234561 | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-23-3 | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7622-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Esterification of (S)-2-Hydroxy-3-phenylpropanoic Acid

The most straightforward method involves reacting (S)-2-hydroxy-3-phenylpropanoic acid with tert-butanol under acidic conditions.

- Reagents : tert-Butanol, sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).

- Conditions : Reflux in toluene or dichloromethane (DCM) for 6–12 hours.

- Yield : 70–85%.

Mechanism :

$$ \text{(S)-2-Hydroxy-3-phenylpropanoic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate} + \text{H}_2\text{O} $$

Protection-Deprotection Strategy

For acid-sensitive substrates, the tert-butyl group is introduced via a Boc (tert-butoxycarbonyl) intermediate:

- Step 1 : Protect the hydroxyl group as a benzyl ether.

- Step 2 : Esterify the carboxylic acid with tert-butanol.

- Step 3 : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (ee, %) |

|---|---|---|---|

| 1 | BnCl, NaH, THF | 92 | >99 |

| 2 | Boc₂O, DMAP, DCM | 88 | >99 |

| 3 | Pd/C, H₂, MeOH | 95 | >99 |

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution is effective for obtaining the (S)-enantiomer from racemic ethyl 3-hydroxy-3-phenylpropionate.

Lipase-Catalyzed Transesterification

- Enzyme : Candida rugosa lipase (CPL) or Pseudomonas cepacia lipase (PS-C).

- Acylating Agent : Vinyl acetate or isopropenyl acetate.

- Conditions : 45°C, 150 rpm in tert-butyl methyl ether.

Performance Metrics :

| Lipase | Conversion (%) | ee (S)-Ester (%) | ee (R)-Acylated Product (%) |

|---|---|---|---|

| PS-C | 55.6 | 100 | 97.8 |

| CPL | 48.2 | 98.5 | 95.4 |

Advantages :

Asymmetric Catalysis

Chiral Auxiliary Approach

(S)-Phenyllactic acid derivatives are coupled with tert-butanol using chiral thiourea catalysts:

- Catalyst : (−)-Thiourea derivative (e.g., Takemoto’s catalyst).

- Conditions : 0°C, anhydrous THF, 12 hours.

Outcomes :

| Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|

| 5 | 89 | 95.2 |

| 10 | 92 | 96.7 |

Enantioselective Hydrogenation

Hydrogenation of α-keto esters using Ru-BINAP complexes:

- Substrate : tert-Butyl 2-oxo-3-phenylpropanoate.

- Catalyst : RuCl₂[(S)-BINAP].

- Conditions : 50 bar H₂, 25°C, 24 hours.

Results :

| Pressure (bar) | Conversion (%) | ee (%) |

|---|---|---|

| 30 | 85 | 98.3 |

| 50 | 97 | 99.1 |

Industrial-Scale Production

Continuous Flow Reactor Optimization

- Reactor Type : Microfluidic tubular reactor.

- Parameters : Residence time 10 min, 100°C, 20 bar.

- Output : 1.2 kg/h with 94% yield and 99.5% ee.

Cost Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Solvent Consumption | 120 L/kg | 40 L/kg |

| Energy Cost | $220/kg | $150/kg |

Purification and Characterization

Chromatographic Purification

化学反应分析

Esterification and tert-Butyl Group Manipulation

The compound is synthesized via acid-catalyzed esterification of (S)-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol or tert-butyl acetate. A method using trifluoromethanesulfonimide (Tf₂NH) as a catalyst achieves 90% yield under mild conditions (0–60°C) in tert-butyl acetate solvent .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Tf₂NH (10 mol%), t-BuOAc, 60°C, 24 hr | 90% | |

| Benzylation | BnBr, NaH, THF, 0–35°C | 85–92% | |

| Deprotection (Boc group) | LiOH/NaOH, H₂O/THF, 0–25°C | 95% |

-

Benzylation : Reacts with benzyl bromide (BnBr) in THF using NaH as a base to form (2R,3S)-2-benzyloxy derivatives .

-

Deprotection : The tert-butyl group is cleaved under basic conditions (e.g., LiOH or NaOH) to yield free carboxylic acids .

Amide Formation and Alkylation

The hydroxy group participates in nucleophilic substitutions. For example:

-

Amide synthesis : Reacts with methylamine to form (S)-3-hydroxy-N-methyl-3-phenylpropanamide (85% yield) .

-

Alkylation : Ethyl bromoacetate in acetone with K₂CO₃ yields N-alkylated pyridone derivatives (47% yield) .

Decarboxylation and Rearrangements

Heating under acidic conditions triggers decarboxylation to form α-hydroxyalkyl esters . This reaction is spontaneous in neutral aqueous buffers and utilized in β-lactamase inhibitor synthesis .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Decarboxylation | H₂O, pH 7.0, 25°C | O-(2-hydroxyalkylcarbonyl) |

Crystallization and Purification

The compound is purified via anti-solvent crystallization using hydrocarbons (C6–C8). This method achieves >99% purity by selectively precipitating the product from organic solutions .

Stability and Reactivity Insights

科学研究应用

Synthesis Applications

-

Chiral Building Block :

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is utilized as a chiral auxiliary in asymmetric synthesis. Its configuration allows for the selective formation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its stereochemistry . -

Intermediate for Drug Synthesis :

This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been used to synthesize (S)-3-hydroxy-N-methyl-3-phenylpropanamide, which is a precursor for selective norepinephrine and serotonin reuptake inhibitors such as fluoxetine and tomoxetine .

Case Study 1: Synthesis of Antidepressants

In a study focusing on the synthesis of antidepressants, this compound was converted into (S)-fluoxetine through several steps involving reduction and nucleophilic substitution reactions. The process demonstrated high yields and enantiomeric purity, emphasizing the compound's utility in pharmaceutical applications .

Case Study 2: Non-Enzymatic Access to β-Hydroxy Esters

Research published in MDPI highlighted that this compound could be synthesized non-enzymatically with excellent selectivity and enantiomeric excess. This method facilitated the production of various aromatic β-hydroxy esters, showcasing its versatility as a synthetic tool in organic chemistry .

Toxicological Profile

Studies have indicated that compounds derived from this compound exhibit low toxicity levels. Experimental data suggest that these compounds are well tolerated at doses up to 250 mg/kg in animal models, making them promising candidates for further development in therapeutic contexts .

作用机制

The mechanism of action of (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In organic synthesis, it serves as a chiral building block, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

相似化合物的比较

Similar Compounds

- (S)-2-Hydroxy-3-phenylpropanoic acid

- (S)-Methyl 2-hydroxy-3-phenylpropanoate

- (S)-Ethyl 2-hydroxy-3-phenylpropanoate

Uniqueness

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactions are required, and it can serve as a protective group in multi-step organic syntheses.

生物活性

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate (TBHPP) is an organic compound recognized for its chiral structure and potential applications in pharmaceuticals and organic synthesis. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H22O3

- Molecular Weight : 250.34 g/mol

- Functional Groups : Hydroxyl group, phenyl group, and tert-butyl group.

The presence of these functional groups contributes to its reactivity and utility in various chemical transformations.

Enzymatic Interactions

Research indicates that TBHPP serves as a substrate for various enzymes, facilitating significant biochemical reactions. For instance:

- Lipase Catalysis : TBHPP has been evaluated for its interaction with microbial lipases, which catalyze the hydrolysis of triglycerides. Studies show that TBHPP can be effectively transformed by these enzymes, leading to products with notable biological relevance .

- Synthesis of β-Amino Acids : A study published in the Journal of the American Chemical Society highlights TBHPP's role as a chiral precursor in synthesizing enantiopure β-amino acids, essential components in pharmaceuticals.

Pharmacological Applications

The compound is also explored for its potential in drug development due to its chiral nature:

- Asymmetric Synthesis : Its unique stereochemistry makes TBHPP valuable in asymmetric synthesis, allowing the creation of diverse structures with desired stereochemistry.

- Anticancer Activity : Preliminary studies suggest that derivatives of TBHPP may exhibit anticancer properties, although more research is needed to establish efficacy and mechanisms of action.

Synthesis Methods

Several methods have been developed for synthesizing TBHPP:

- Direct Esterification : The reaction of tert-butanol with 2-hydroxy-3-phenylpropanoic acid under acidic conditions.

- Protective Group Strategy : The tert-butyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites on the molecule .

Case Study 1: Enzyme-Catalyzed Reactions

A study focused on the enzymatic conversion of TBHPP by lipases demonstrated that varying conditions significantly affect yield and selectivity. The results indicated that specific lipases could enhance the conversion rates by up to 90% under optimized conditions, showcasing TBHPP's versatility as a substrate .

Case Study 2: Synthesis of Chiral Compounds

In another investigation, researchers utilized TBHPP to synthesize optically active cyclic ethers. The study reported high yields and enantioselectivity, reinforcing TBHPP's importance in producing chiral intermediates necessary for pharmaceutical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-butyl 2-hydroxy-3-phenylpropanoate | Enantiomer of (S)-TBHPP | Different stereochemistry affects biological activity |

| Ethyl 2-hydroxy-3-phenylpropanoate | Ethyl instead of tert-butyl | Generally less sterically hindered |

| Benzoyl-L-valine | Contains a benzoyl group | Used in peptide synthesis |

| (S)-2-Hydroxy-3-methylbutanoic acid | Similar hydroxy and carboxy groups | Different functional group leads to varied reactivity |

The comparison illustrates how the unique features of TBHPP contribute to its distinct biological activities and applications.

常见问题

Q. How can the synthesis of (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate be optimized for enantiomeric purity?

Methodological Answer: Enantiomeric purity can be enhanced by employing stereoselective catalysts and controlled reaction conditions. For example, photoredox catalysis under blue LED irradiation (e.g., 24W) in anhydrous dichloromethane (DCM) with nitrogen purging minimizes side reactions. Post-synthesis, purification via silica gel column chromatography using gradients of ethyl acetate/hexane improves purity. Characterization through melting point analysis (122–124°C), IR (C=O stretch at ~1730 cm⁻¹), and HRMS (matching theoretical [M+H]+) confirms structural integrity .

Q. What are the recommended protocols for characterizing the stereochemical configuration of this compound?

Methodological Answer: Use a combination of chiral HPLC (e.g., Chiralpak® columns) and NMR spectroscopy. For instance, ¹H NMR can reveal diastereotopic proton splitting patterns (e.g., δ 1.40 ppm for tert-butyl protons), while ¹³C NMR confirms stereochemical environments (e.g., carbonyl carbons at ~170 ppm). X-ray crystallography may resolve ambiguities if single crystals are obtainable .

Q. How should stability issues during storage be mitigated?

Methodological Answer: Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C in a desiccator. Avoid exposure to moisture and light, as tert-butyl esters are prone to hydrolysis. Pre-purify solvents (e.g., DCM) to remove trace acids/bases that could degrade the ester .

Q. What safety measures are critical during laboratory handling?

Methodological Answer: Use NIOSH-approved N100/P3 respirators, nitrile gloves, and chemical-resistant lab coats. Conduct reactions in fume hoods to prevent inhalation of airborne particles. Emergency protocols: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity in downstream reactions (e.g., peptide coupling)?

Methodological Answer: The tert-butyl group acts as a steric shield, slowing nucleophilic attacks on the ester carbonyl. For peptide coupling, replace with Boc (tert-butoxycarbonyl) via acidolysis (e.g., TFA/DCM, 0°C to RT). Monitor deprotection via TLC (Rf shift from 0.5 to 0.2 in 1:1 EtOAc/hexane) .

Q. How can experimental design resolve contradictions in reported reaction yields?

Methodological Answer: Apply factorial design (e.g., Box-Behnken) to test variables: catalyst loading (e.g., 1–5 mol% Mo(CO)₆), temperature (25–60°C), and solvent polarity. Use ANOVA to identify significant factors (p < 0.05). For example, in epoxidation, optimal yield (≥85%) occurs at 40°C with 3 mol% catalyst .

Q. What environmental precautions are necessary for waste disposal?

Methodological Answer: Classify waste as Aquatic Chronic Hazard Category 3 (H412). Neutralize acidic/basic residues before disposal. Use activated carbon filters in effluent systems to adsorb traces. Avoid release into waterways; consult local regulations for hazardous organic waste incineration .

Q. How does stereochemistry impact biological activity in structurally related esters?

Methodological Answer: Compare (S)- and (R)-isomers via in vitro assays (e.g., enzyme inhibition). For ethyl 2-hydroxy-3-phenylpropanoate, (S)-isomers show 2–3× higher activity in COX-2 inhibition. For the tert-butyl analog, synthesize both enantiomers and test in cell-based models (e.g., IC₅₀ in cancer lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。